N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]oxirane-2-carboxamide
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Overview
Description
N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]oxirane-2-carboxamide is a heterocyclic compound that features a thiazole ring and an oxirane (epoxide) group. The thiazole ring is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry . The oxirane group is highly reactive, which allows the compound to participate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a precursor containing a phenyl group and a thioamide, followed by the reaction with an epoxide . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization and epoxidation steps .
Industrial Production Methods
In an industrial setting, the production of N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]oxirane-2-carboxamide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]oxirane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The oxirane group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include diols, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]oxirane-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]oxirane-2-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The oxirane group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole: This compound also features a thiazole ring but has a triazole group instead of an oxirane group.
N-(4-(4-Methyl-1,3-thiazol-5-yl)phenyl)-2-oxo-2-phenylacetamide: This compound has a similar thiazole ring but differs in the substituents attached to the ring.
Uniqueness
N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]oxirane-2-carboxamide is unique due to the presence of both the thiazole ring and the oxirane group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research.
Properties
IUPAC Name |
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-12(11-7-17-11)14-6-10-8-18-13(15-10)9-4-2-1-3-5-9/h1-5,8,11H,6-7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXPJYWHSFEADA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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